

# Triallyl Cyanurate (TAC): A Comparative Guide to its Effectiveness as a Crosslinking Agent

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**Triallyl cyanurate** (TAC) is a trifunctional monomer widely employed as a crosslinking agent to enhance the thermal, mechanical, and chemical resistance properties of various polymers. Its three allyl groups readily participate in radical-induced polymerization, making it an effective co-agent in peroxide and radiation curing systems.<sup>[1]</sup> This guide provides a comprehensive comparison of TAC's performance against other common crosslinking agents, supported by experimental data, to assist researchers in selecting the optimal crosslinking strategy for their specific applications.

## Performance Comparison of Triallyl Cyanurate and Alternatives

The effectiveness of a crosslinking agent is highly dependent on the polymer matrix, the curing method, and the desired end-use properties. This section compares the performance of TAC against its isomer, triallyl isocyanurate (TAIC), and other common crosslinkers like dicumyl peroxide (DCP) alone and trimethylolpropane trimethacrylate (TMPTMA).

## Cure Characteristics and Crosslinking Efficiency

TAC is known to influence the curing characteristics of rubber compounds. In silica-filled ethylene-propylene-diene monomer (EPDM) rubber, the addition of TAC has been shown to decrease Mooney viscosity and scorch time while increasing the optimum curing time, which can help prevent premature crosslinking (scorching) during processing.

Table 1: Comparison of Cure Characteristics of EPDM Rubber with and without TAC

Parameter	EPDM without TAC	EPDM with TAC
Mooney Viscosity (ML 1+4 @ 100°C)	Higher	Lower[2]
Scorch Time (ts2)	Longer	Shorter[2]
Optimum Cure Time (t90)	Shorter	Longer[2]

Note: Specific values are dependent on the full formulation and processing conditions.

In terms of crosslinking efficiency, TAC has been demonstrated to be more effective than other crosslinkers in certain systems. For instance, in the peroxide crosslinking of low-density polyethylene (LDPE), TAC promotes network formation more efficiently than trimethylolpropane trimethacrylate (TMPTMA) and diallyl phthalate (DALP), allowing for a significant reduction in the concentration of dicumyl peroxide (DCP) needed to achieve a specific gel content.[3]

## Mechanical Properties

The incorporation of TAC as a crosslinking agent generally leads to an improvement in the mechanical properties of polymers.

Table 2: Mechanical Properties of Various Polymers Crosslinked with TAC and Alternatives

Polymer System	Crosslinking System	Tensile Strength (MPa)	Elongation at Break (%)	Reference
Nitrile Butadiene Rubber (NBR) based electrolyte	TAC	0.58	162	[4]
Low-Density Polyethylene (LDPE)	DCP alone	-	Higher	[5]
Low-Density Polyethylene (LDPE)	DCP with TAC	-	Lower	[5]
High-Density Polyethylene (HDPE)	Neat HDPE	-	~20	[6]
High-Density Polyethylene (HDPE)	0.5-0.7% Crosslinking Agent	-	~550	[6]
High-Density Polyethylene (HDPE)	1.5% Crosslinking Agent	-	~360	[6]

Note: "-" indicates that the specific value was not provided in the cited abstract.

In peroxide-cured EPDM, the addition of co-agents like TAC generally improves the hardness and modulus of the vulcanizates.[7] For HDPE, chemical crosslinking can significantly increase the elongation at break.[6]

## Thermal Stability

TAC is often utilized to enhance the thermal stability of polymers, enabling them to be used at higher temperatures.[8] For instance, glass-reinforced plastics formulated with TAC can exhibit long-term thermal stability at temperatures around 250°C.[1] In acrylic emulsion pressure-

sensitive adhesives, the addition of its isomer, TAIC, has been shown to significantly improve the thermal stability of the polymers.[9]

Table 3: Thermal Decomposition Temperatures of Polymers with and without Triazine-based Crosslinkers

Polymer System	Crosslinking System	Onset Decomposition Temperature (°C)	Reference
Cross-linked Polyethylene (XLPE)	Overloaded	Reduced by ~15 K	[10]
Silane-crosslinked Polyethylene (SXLPE)	Silane crosslinking	Higher than LLDPE	[11]
Linear Low-Density Polyethylene (LLDPE)	Uncrosslinked	Lower than SXLPE	[11]

Note: Data for TAC specifically was limited in the initial searches. The table provides analogous data for similar crosslinked polyethylene systems.

## Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of **triallyl cyanurate**'s effectiveness.

### Determination of Gel Content and Swell Ratio

The gel content, or the insoluble fraction of a crosslinked polymer, is a primary indicator of crosslinking efficiency. The ASTM D2765 standard test method is a widely accepted procedure for this determination.[12][13]

Objective: To quantify the extent of crosslinking in ethylene plastics by solvent extraction.

Apparatus:

- Extraction apparatus (e.g., Soxhlet extractor)

- Solvent (e.g., decahydronaphthalene or xylene)[1][12]
- Analytical balance
- Oven
- Wire mesh cage

Procedure (Test Method A - Referee Test):[1][12]

- A representative sample of the crosslinked polymer is ground to a particle size of 30 to 60 mesh.
- A precisely weighed amount of the ground sample is placed in a wire mesh cage.
- The cage containing the sample is suspended in the extraction apparatus filled with the chosen solvent, to which a suitable antioxidant has been added to prevent polymer degradation at high temperatures.[12]
- The solvent is heated to its boiling point, and the extraction is carried out for a specified duration (typically several hours).[1]
- After extraction, the cage with the insoluble gel is removed, and the residual solvent is evaporated in an oven.
- The dried cage with the gel is weighed.
- The gel content is calculated as the percentage of the final weight of the gel to the initial weight of the sample, with corrections for any fillers.

Swell Ratio: Test Method C of ASTM D2765 allows for the determination of the swell ratio, which is a measure of the degree of crosslinking in the gel phase.[13] This involves measuring the volume or weight of the swollen gel after extraction and comparing it to the volume or weight of the dried gel.

## Tensile Properties Testing

The mechanical properties of crosslinked polymers, such as tensile strength, elongation at break, and modulus, are critical performance indicators. ASTM D412 is the standard test method for evaluating the tensile properties of vulcanized rubber and thermoplastic elastomers. [\[14\]](#)[\[15\]](#)

Objective: To determine the tensile properties of crosslinked elastomers.

Apparatus:

- Universal Testing Machine (UTM) with a suitable load cell
- Tensile grips (e.g., pneumatic grips)
- Extensometer (for precise strain measurement)
- Die for cutting dumbbell-shaped specimens (e.g., Die C)[\[9\]](#)

Procedure:

- Dumbbell-shaped test specimens are cut from a sheet of the crosslinked polymer using a standard die.[\[9\]](#)[\[15\]](#) The thickness of the specimens is measured at multiple points.
- Gauge marks are placed on the narrow section of the specimen.
- The specimen is mounted in the tensile grips of the UTM, ensuring proper alignment.
- The extensometer is attached to the specimen to measure the elongation between the gauge marks.
- The test is initiated by separating the grips at a constant rate of speed (e.g., 500 mm/min) until the specimen ruptures.[\[15\]](#)
- The force and elongation data are recorded throughout the test.
- From the stress-strain curve, the tensile strength (the maximum stress reached), elongation at break (the strain at which the specimen breaks), and modulus (the slope of the initial portion of the curve) are determined.

## Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to evaluate the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

ASTM E1131 provides a standard test method for compositional analysis by thermogravimetry.

[\[1\]](#)[\[5\]](#)[\[16\]](#)[\[17\]](#)

Objective: To determine the thermal stability and decomposition profile of crosslinked polymers.

Apparatus:

- Thermogravimetric Analyzer (TGA)
- Sample pans (e.g., platinum or alumina)
- Controlled gas supply (e.g., nitrogen for inert atmosphere, air or oxygen for oxidative atmosphere)

Procedure:

- A small, precisely weighed sample (typically 5-10 mg) of the crosslinked polymer is placed in a TGA sample pan.
- The sample is placed in the TGA furnace.
- The furnace is purged with the desired gas (e.g., nitrogen) at a controlled flow rate.
- The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).[\[5\]](#)[\[16\]](#)
- The mass of the sample is continuously monitored and recorded as a function of temperature.
- The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.

## Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis provides information about the viscoelastic properties of a material, such as the storage modulus (a measure of stiffness) and loss modulus (a measure of energy dissipation), as a function of temperature and frequency.[8][18][19][20][21]

Objective: To characterize the viscoelastic properties and determine the glass transition temperature ( $T_g$ ) of crosslinked polymers.

Apparatus:

- Dynamic Mechanical Analyzer (DMA)
- Appropriate sample clamps (e.g., single cantilever, three-point bend)

Procedure:

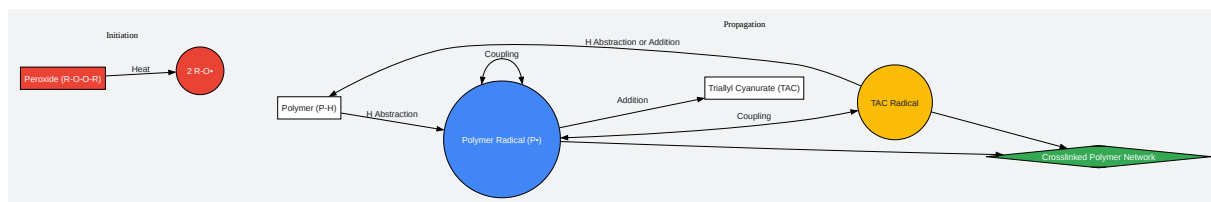
- A rectangular specimen of the crosslinked polymer with precise dimensions is prepared.
- The specimen is mounted in the DMA clamps.
- A sinusoidal stress or strain is applied to the sample at a specific frequency (e.g., 1 Hz).
- The temperature is ramped over a desired range (e.g., from sub-ambient to above the glass transition temperature) at a constant heating rate.
- The instrument measures the resulting strain or stress and the phase lag between the applied and resultant waves.
- From this data, the storage modulus ( $E'$ ), loss modulus ( $E''$ ), and  $\tan \delta$  ( $E''/E'$ ) are calculated as a function of temperature. The glass transition temperature ( $T_g$ ) is often identified as the peak of the  $\tan \delta$  curve or the peak of the loss modulus curve.[20]

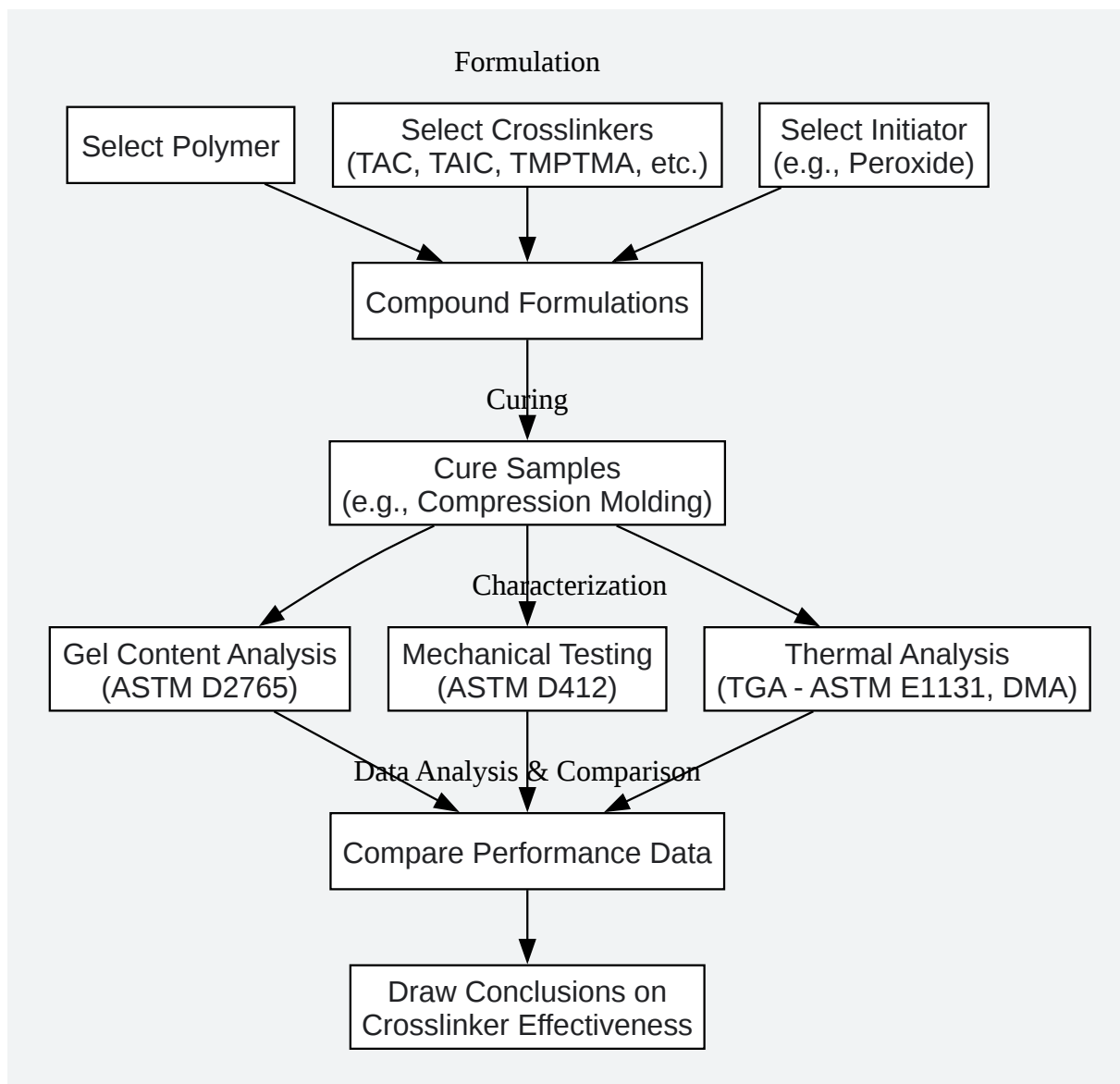
## Visualizations

### Peroxide-Initiated Crosslinking of a Polymer with Triallyl Cyanurate



The following diagram illustrates the general mechanism of peroxide-initiated crosslinking of a polymer (represented as P-H) in the presence of **triallyl cyanurate** (TAC).





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